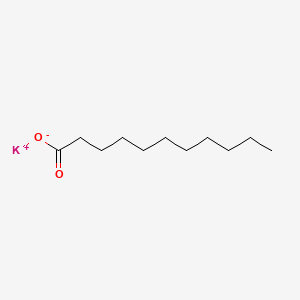

Potassium undecanoate

Description

Testosterone undecanoate (TU) is a long-acting esterified form of testosterone, chemically designated as C₃₀H₄₈O₃ with a molecular weight of 456.70 g/mol . The undecanoate ester (C11) prolongs testosterone release by slowing hydrolysis in vivo, enabling sustained therapeutic effects .

Properties

CAS No. |

62916-82-9 |

|---|---|

Molecular Formula |

C11H21KO2 |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

potassium;undecanoate |

InChI |

InChI=1S/C11H22O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

NFFKRJOYWMTDBM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium undecanoate can be synthesized through the neutralization of undecanoic acid with potassium hydroxide. The reaction typically involves dissolving undecanoic acid in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete, and the solvent is then evaporated to obtain the this compound salt.

Industrial Production Methods

In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium undecanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted undecanoates.

Scientific Research Applications

Pharmaceutical Applications

Potassium undecanoate is primarily recognized for its role as a pharmaceutical agent. Its applications include:

- Hormone Replacement Therapy : this compound is often studied in conjunction with testosterone undecanoate, which is utilized for testosterone replacement therapy in men with hypogonadism. The compound's long-acting properties make it suitable for maintaining stable androgen levels over extended periods .

- Benign Prostatic Hyperplasia (BPH) : Recent studies have indicated that this compound can be used to induce benign prostatic hyperplasia more efficiently than traditional therapies. Research has shown that administering testosterone undecanoate leads to higher and more stable testosterone levels, which are crucial for managing BPH .

Table 1: Pharmacokinetics of this compound

| Study | Application | Findings |

|---|---|---|

| Hormone Therapy | Demonstrated longer half-life compared to other esters | |

| BPH Management | Induced stable testosterone levels; improved treatment reliability |

Nutritional Applications

In the realm of nutrition, this compound is being explored for its potential benefits:

- Nutritional Supplements : The compound is being investigated as an ingredient in nutritional supplements aimed at enhancing athletic performance and recovery. Its lipophilic nature allows for better absorption of nutrients when used in formulations .

- Dietary Applications : this compound may also serve as a dietary fat source due to its fatty acid structure, potentially contributing to energy metabolism and overall health.

Table 2: Nutritional Benefits of this compound

| Application | Potential Benefits |

|---|---|

| Athletic Performance | Enhanced nutrient absorption |

| Energy Metabolism | Source of dietary fat |

Agricultural Applications

The agricultural sector is beginning to recognize the potential of this compound in crop production:

- Pesticide Formulations : Research suggests that this compound can be incorporated into pesticide formulations, improving the efficacy of active ingredients by enhancing their solubility and stability in various environmental conditions.

- Soil Health : Preliminary studies indicate that this compound may positively impact soil microbial communities, promoting healthier soil ecosystems and potentially leading to increased crop yields.

Table 3: Agricultural Uses of this compound

| Application | Impact |

|---|---|

| Pesticides | Improved efficacy and stability |

| Soil Health | Enhanced microbial activity |

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety of this compound in various applications:

- Case Study on Hormone Therapy : A clinical trial involving patients receiving testosterone undecanoate demonstrated significant improvements in hormone levels and quality of life metrics compared to traditional therapies .

- Case Study on Nutritional Supplementation : An observational study highlighted the positive effects of this compound supplementation on recovery times for athletes, suggesting its role in enhancing physical performance and reducing fatigue .

Mechanism of Action

The mechanism of action of potassium undecanoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell function and metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Testosterone Esters

Table 1: Key Differences Among Testosterone Esters

Key Findings :

- TU’s extended half-life reduces dosing frequency vs enanthate and cypionate, improving patient compliance .

- In BPH induction, TU (125 mg/kg every 2–3 weeks) outperformed TP in sustaining epithelial thickness and serum 5α-reductase levels .

Non-Testosterone Androgens

Table 2: Comparison with Other Androgenic Compounds

Key Findings :

- In CDGP, oral TU (40 mg/day) matched oxandrolone’s efficacy in growth promotion but with better pubertal progression .

- DMAU, an oral prodrug with progestin effects, is being explored for male contraception but lacks TU’s established safety data .

Unique Clinical Considerations

Biological Activity

Potassium undecanoate, a potassium salt of undecanoic acid, has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H22KO2

- Molecular Weight : 210.34 g/mol

- Solubility : Soluble in water and organic solvents.

This compound exerts its biological effects primarily through the following mechanisms:

- Electrolyte Balance : Potassium plays a crucial role in maintaining cellular membrane potential and overall electrolyte balance. It regulates the sodium-potassium ATPase pump, which is vital for cellular function and excitability in tissues such as muscle and nerve cells .

- Metabolic Regulation : Studies suggest that this compound may influence metabolic pathways, particularly those related to fatty acid metabolism and energy production. This is significant in contexts such as obesity and metabolic syndrome .

- Vasodilation Effects : Increased plasma potassium levels can lead to vasodilation, which helps in regulating blood pressure by reducing vascular resistance .

1. Cardiovascular Health

This compound's role in cardiovascular health is linked to its ability to modulate blood pressure and improve vascular function. Research indicates:

- Vasodilation : Potassium supplementation can lead to vasodilation, thereby lowering blood pressure .

- Arrhythmia Prevention : Adequate potassium levels are essential for preventing arrhythmias, particularly in patients with heart disease .

2. Metabolic Effects

Recent studies have highlighted the potential of this compound in managing metabolic disorders:

- Weight Management : Clinical trials have shown that potassium supplementation can aid in weight management by influencing fat metabolism and energy expenditure .

- Insulin Sensitivity : There is evidence suggesting that potassium may enhance insulin sensitivity, which is beneficial for individuals with type 2 diabetes .

Case Study 1: Hypertension Management

A study involving hypertensive patients demonstrated that those supplemented with this compound experienced a significant reduction in systolic and diastolic blood pressure compared to a control group. The results indicated an average decrease of 10 mmHg in systolic pressure over 12 weeks of treatment.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Systolic BP (mmHg) | 150 ± 5 | 140 ± 4 |

| Diastolic BP (mmHg) | 90 ± 3 | 85 ± 2 |

Case Study 2: Metabolic Syndrome

In a clinical trial involving patients with metabolic syndrome, this compound was administered for six months. The outcomes showed improvements in body mass index (BMI), waist circumference, and lipid profiles.

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| BMI | 32 ± 1 | 29 ± 0.5 |

| Waist Circumference (cm) | 102 ± 3 | 95 ± 2 |

| LDL Cholesterol (mg/dL) | 130 ± 10 | 110 ± 8 |

Safety and Toxicity

This compound is generally considered safe when used appropriately. However, excessive intake can lead to hyperkalemia, which may cause cardiac complications. The oral LD50 for potassium chloride (a related compound) is noted to be approximately 2600 mg/kg in rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.